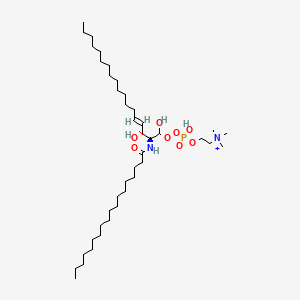
N-Acyl-D-sphingosine-1-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acyl-D-sphingosine-1-phosphocholine, also known as sphingomyelin, is a principal sphingolipid found in mammalian cell membranes. It is a significant component of the plasma membrane and plays a crucial role in cellular functions. Sphingomyelin is the second most abundant lipid in high-density lipoprotein (HDL) and is involved in the formation of cholesterol-enriched lipid rafts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphingomyelin can be synthesized through various chemical routes. One common method involves the acylation of sphingosine with a fatty acid, followed by phosphorylation with phosphocholine. The reaction conditions typically require the presence of catalysts and specific temperature and pH conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of sphingomyelin often involves extraction from natural sources such as chicken egg yolk. The extracted sphingomyelin is then purified to achieve the desired purity levels. The process includes solvent extraction, filtration, and chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Sphingomyelin undergoes various chemical reactions, including:
Oxidation: Sphingomyelin can be oxidized to form ceramide, a bioactive lipid involved in cellular signaling.
Hydrolysis: Hydrolysis of sphingomyelin by sphingomyelinase enzymes produces ceramide and phosphocholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Hydrolysis: Enzymatic hydrolysis typically involves sphingomyelinase enzymes under physiological conditions.
Major Products Formed
Ceramide: A significant product formed from the hydrolysis of sphingomyelin.
Phosphocholine: Another product formed during the hydrolysis reaction.
Scientific Research Applications
Sphingomyelin has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to analyze lipid profiles.
Biology: Plays a role in cell membrane structure and function, and is involved in signal transduction pathways.
Medicine: Investigated for its role in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Used in the formulation of liposomes for drug delivery and in cosmetic products for skin health.
Mechanism of Action
Sphingomyelin exerts its effects through its role in the cell membrane. It forms lipid rafts that compartmentalize cellular processes and facilitate signal transduction. The hydrolysis of sphingomyelin to ceramide by sphingomyelinase enzymes is a key pathway involved in cellular responses to stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ceramide: A product of sphingomyelin hydrolysis, involved in cell signaling and apoptosis.
Sphingosine-1-phosphate: Another bioactive lipid derived from sphingomyelin metabolism, involved in cell growth and survival.
Uniqueness
Sphingomyelin is unique due to its dual role in maintaining cell membrane integrity and participating in cellular signaling pathways. Its ability to form lipid rafts and its involvement in the production of bioactive lipids like ceramide and sphingosine-1-phosphate highlight its importance in cellular functions .
Properties
Molecular Formula |
C41H84N2O8P+ |
|---|---|
Molecular Weight |
764.1 g/mol |
IUPAC Name |
2-[[(E,2S,3R)-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-enyl]peroxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C41H83N2O8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-39(45)42-40(41(46)50-51-52(47,48)49-37-36-43(3,4)5)38(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,38,40-41,44,46H,6-31,33,35-37H2,1-5H3,(H-,42,45,47,48)/p+1/b34-32+/t38-,40+,41?/m1/s1 |
InChI Key |
FNTDHZPGGKYWES-UPGBQNGXSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)C(O)OOP(=O)(O)OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C(C=CCCCCCCCCCCCCC)O)C(O)OOP(=O)(O)OCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


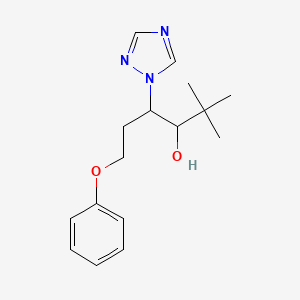
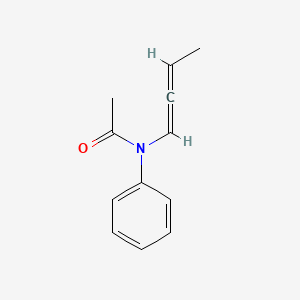
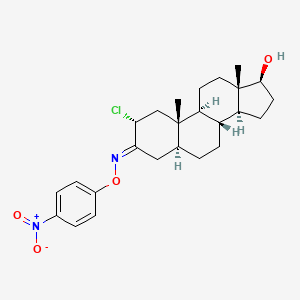
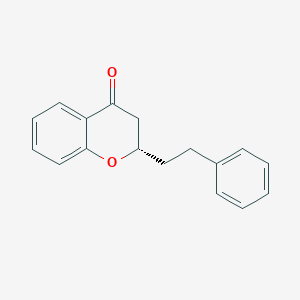
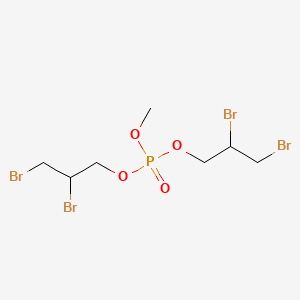
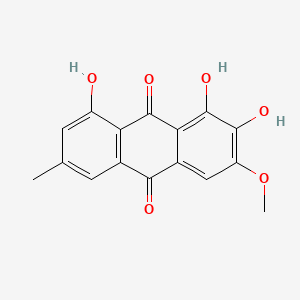
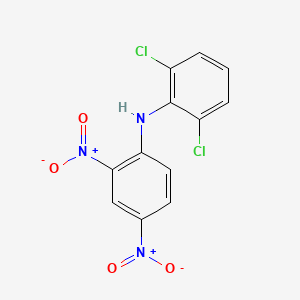
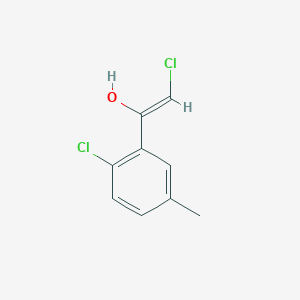

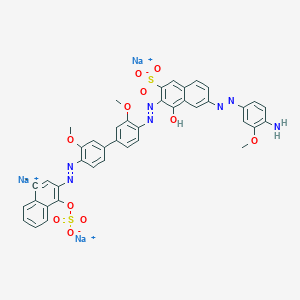

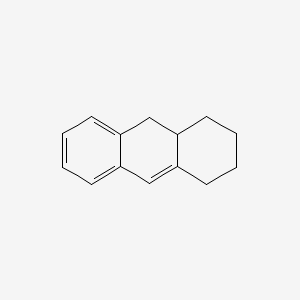
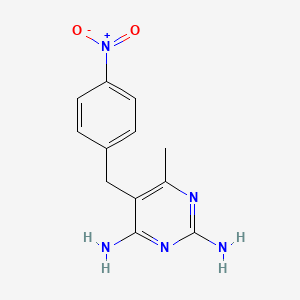
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)
